4-(Fluoromethylsulfonyl)aniline
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Overview
Description
4-(Fluoromethylsulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluoromethylsulfonyl group attached to the para position of the aniline ring
Preparation Methods
The synthesis of 4-(Fluoromethylsulfonyl)aniline typically involves the introduction of the fluoromethylsulfonyl group to the aniline ring. One common method is the reaction of aniline with fluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(Fluoromethylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The fluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Scientific Research Applications
4-(Fluoromethylsulfonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have applications in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(Fluoromethylsulfonyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The fluoromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
In medicinal chemistry, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
4-(Fluoromethylsulfonyl)aniline can be compared with other aniline derivatives that have different substituents on the aniline ring. Some similar compounds include:
4-(Trifluoromethylsulfonyl)aniline: This compound has a trifluoromethylsulfonyl group instead of a fluoromethylsulfonyl group. It exhibits different reactivity and properties due to the presence of additional fluorine atoms.
4-(Methylthio)aniline: This compound has a methylthio group instead of a fluoromethylsulfonyl group. It shows different chemical behavior and applications.
4-Aminophenyl methyl sulfone: This compound has a methyl sulfone group instead of a fluoromethylsulfonyl group. It is used in different industrial and research applications.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives.
Properties
IUPAC Name |
4-(fluoromethylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDOIGNCXLLTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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